Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an amino group, a pyrazole ring, and a benzo-dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Benzo-dioxin Moiety: Starting from 2,3-dihydroxybenzoic acid, the phenolic hydroxyl groups are alkylated, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Construction of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Final Coupling: The benzo-dioxin and pyrazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the benzo-dioxin moiety.
Reduction: Reduction reactions can target the pyrazole ring and the carboxylate ester group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole ring and the benzo-dioxin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or catalysis.
Major Products:
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include alcohols and amines.
Substitution: Products include halogenated derivatives and sulfonamides.
Scientific Research Applications
Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Comparison: Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science due to its versatile structure .
Biological Activity
Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The structural features of this compound suggest various biological activities, particularly in the realms of anti-diabetic and anti-cancer therapies. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula: C13H13N3O4
- Molecular Weight: 273.26 g/mol
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in Plasmodium falciparum, the causative agent of malaria .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells .
- Interaction with Biological Targets : The pyrazole ring is known for its ability to interact with various biological targets, including those involved in cancer cell proliferation and metabolic disorders .
Biological Activity Studies
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities. Here are some key findings:
Case Study 1: Antidiabetic Potential
A study examined the effects of pyrazole derivatives on alpha-glucosidase and acetylcholinesterase activities, suggesting a potential role in managing Type 2 Diabetes Mellitus (T2DM). The results indicated that specific derivatives exhibited significant inhibitory effects on these enzymes, which are critical in glucose metabolism .
Case Study 2: Anticancer Properties
Another investigation into related compounds revealed that certain pyrazole derivatives had promising anticancer activities by targeting key enzymes involved in cancer cell proliferation. The study highlighted the structure-activity relationship (SAR) that could guide further development of more potent compounds .
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3 |
InChI Key |
IWQNFASWUWVLOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N |
Origin of Product |
United States |
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